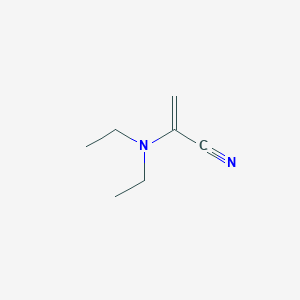![molecular formula C9H12N2O3 B118749 Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate CAS No. 153597-59-2](/img/structure/B118749.png)
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Vue d'ensemble
Description
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic organic compound . It is also known by its CAS number 153597-59-2 .
Molecular Structure Analysis
The molecular structure of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is complex, as indicated by its name. The compound contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a type of heterocyclic ring .
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate are not detailed in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate are not detailed in the available literature .
Applications De Recherche Scientifique
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its structure which allows for high GI absorption and BBB permeability. It’s not a substrate for P-gp, nor an inhibitor for various CYP enzymes, indicating a lower risk of drug-drug interactions .
Organic Synthesis
As a building block in organic synthesis, this compound can be used to synthesize a variety of heterocyclic compounds. Its reactive sites make it a versatile precursor for the synthesis of pyrazolo[5,1-b][1,3]oxazines, which are important in pharmaceutical research .
Pharmacokinetics
The physicochemical properties such as molar refractivity and topological polar surface area (TPSA) suggest that this compound has favorable pharmacokinetic properties, including good solubility and membrane permeability, which are crucial for drug development .
Material Science
In material science, the compound’s structural features could be explored for the development of novel materials with specific optical or electronic properties, given its aromatic heavy atoms and the potential for varied functionalization .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to develop new methods for the detection and quantification of similar structures in complex biological matrices .
Environmental Science
Due to its solubility and chemical stability, it could be used in environmental science to study the degradation of similar compounds in aquatic systems or as a tracer in environmental fate studies .
Bioavailability Studies
The bioavailability score and water solubility data indicate that this compound could be used in bioavailability studies to understand the absorption and distribution of drugs within the body .
Safety and Toxicology
With its well-defined safety profile, including hazard statements and precautionary statements, this compound can be used in toxicological studies to assess the safety of new pharmaceuticals or chemicals .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)7-6-8-11(10-7)4-3-5-14-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJQBPOGFVVDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCOC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474335 | |
| Record name | Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate | |
CAS RN |
153597-59-2 | |
| Record name | Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)










![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)
